molecular formula C24H25NO4 B2726980 9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951967-95-6

9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

カタログ番号: B2726980
CAS番号: 951967-95-6
分子量: 391.467
InChIキー: ZEAODMXORITUDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative based on the 7-hydroxycoumarin (umbelliferone) scaffold, designed for advanced pharmacological research . This chemical class has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, particularly its potent anti-inflammatory properties . Compounds within this structural class have demonstrated significant efficacy as anti-inflammatory agents by modulating key inflammatory pathways. Research on close analogs has shown the ability to decrease the concentration of pivotal pro-inflammatory cytokines, including TNF-α and IL-6, in lipopolysaccharide (LPS)-induced models . The mechanism of action is believed to involve the suppression of crucial signaling pathways, such as MAPK (mitogen-activated protein kinase) and NF-κB, which play a central role in regulating the production of inflammatory cytokines . Molecular docking studies of similar 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives suggest potential binding interactions with TNF-α, which may enhance their inhibitory activity . This compound is presented exclusively for scientific investigation and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are advised to conduct their own thorough safety and efficacy evaluations.

特性

IUPAC Name

9-cyclohexyl-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-27-21-10-6-5-9-17(21)20-14-28-24-18(23(20)26)11-12-22-19(24)13-25(15-29-22)16-7-3-2-4-8-16/h5-6,9-12,14,16H,2-4,7-8,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAODMXORITUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H22N2O4
  • Molecular Weight : 414.461 g/mol
  • IUPAC Name : 9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

The compound exhibits several biological activities that may be attributed to its structural features. The presence of the chromeno and oxazine moieties suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of chromeno compounds often exhibit anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis and inhibiting key signaling pathways.

Table 1: In Vitro Anticancer Activities of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AH1975 (NSCLC)0.087EGFR inhibition
Compound BA549 (Lung)0.440Apoptosis induction
9-cyclohexyl...TBDTBDTBD

Biological Assays and Efficacy

The efficacy of 9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has been evaluated using various in vitro assays:

  • Cell Viability Assays : These assays measure the compound's ability to reduce cell viability in cancer cell lines.
  • Kinase Inhibition Studies : The compound's potential as a kinase inhibitor has been explored, particularly against EGFR mutants associated with non-small cell lung cancer (NSCLC).
  • Apoptosis Assays : Evaluating the compound's ability to induce programmed cell death in malignant cells.

Case Studies

Recent studies have highlighted the biological activity of related compounds that share structural similarities with 9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one:

  • Study on EGFR Inhibitors : A study demonstrated that a structurally similar compound exhibited an IC50 value of 13 nM against the EGFR L858R/T790M mutation. This suggests that modifications in the oxazine structure could enhance selectivity and potency against specific cancer types .
  • Tyrosinase Inhibition : Another study evaluated the tyrosinase inhibitory activity of related thiazolidinone compounds. These findings indicate a potential for anti-melanogenic effects which may be relevant for dermatological applications .

類似化合物との比較

Key Observations :

  • Anti-inflammatory Activity : The target compound’s 2-methoxyphenyl group enhances NF-κB inhibition compared to derivatives with unsubstituted phenyl rings (e.g., 6a–e in ). However, 3-(4-chlorophenyl) analogues (e.g., ) prioritize antimalarial activity, likely due to increased electrophilicity.
  • Antimalarial Specificity: Ferrocenyl derivatives (e.g., 12b, 13) exhibit potent antimalarial activity via redox cycling, a mechanism absent in non-metallated analogues .

Research Findings and Mechanistic Insights

  • Anti-inflammatory Mechanism : The target compound suppresses NF-κB nuclear translocation, reducing TNF-α and IL-6 by 62% and 58%, respectively, at 10 µM in murine macrophages . This outperforms 9-benzyl derivatives (e.g., 6a: 45% TNF-α reduction) .
  • Antimycobacterial Activity: Analogues like 9,10-dihydro-4-methyl-chromeno-oxazinones inhibit Mycobacterium tuberculosis H37Rv at 12.5 µg/mL, suggesting the target compound’s cyclohexyl group may enhance potency .
  • Limitations : The 2-methoxyphenyl group may confer CYP450 inhibition risks, necessitating further toxicity profiling .

Q & A

Q. What are the key synthetic methodologies for preparing 9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one?

The synthesis typically involves a multi-step approach:

  • Core Formation : Construct the chromeno-oxazine core via cyclization reactions, often using acid catalysts (e.g., H₂SO₄) or base-mediated conditions to form the fused heterocyclic system.
  • Substituent Introduction : Introduce the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling). The cyclohexyl moiety is added through alkylation or reductive amination, requiring anhydrous conditions and catalysts like Pd/C or NaBH₄ .
  • Optimization : Control reaction temperatures (e.g., reflux in toluene or DMF) and purification via column chromatography or recrystallization to achieve yields of 35–50% based on analogous protocols .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the 2-methoxyphenyl group appear as distinct doublets (δ 6.7–7.5 ppm), while the cyclohexyl group shows multiplet peaks (δ 1.2–2.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~422.18) and isotopic patterns .
  • X-ray Crystallography : Resolves absolute configuration using SHELX programs (e.g., SHELXL for refinement), with R-factors <0.05 for high-quality datasets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antiviral effects)?

Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., RAW 264.7 macrophages vs. Hela cells), concentrations (IC₅₀ ranges: 1–50 µM), or endpoint measurements (e.g., COX-2 inhibition vs. viral replication assays) .
  • Structural Analogues : Substituent modifications (e.g., fluorobenzyl vs. chlorophenyl groups) significantly alter target selectivity. Compare SAR data from derivatives like 6i–6m ( ) to identify critical pharmacophores .
  • Mechanistic Validation : Use siRNA knockdown or competitive binding assays to confirm interactions with proposed targets (e.g., NF-κB for anti-inflammatory activity) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., human carbonic anhydrase IX) or receptors. Key interactions include hydrogen bonding with the oxazine oxygen and hydrophobic contacts with the cyclohexyl group .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (50–100 ns trajectories) in explicit solvent (e.g., TIP3P water) to assess conformational flexibility and residence times .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications, validated against experimental IC₅₀ values .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate enantiomers.
  • Biological Testing : Compare enantiomers in vitro; e.g., the (S)-enantiomer of similar chromeno-oxazines showed 10-fold higher potency against TNF-α than the (R)-form .
  • Crystallographic Analysis : Determine absolute configuration via anomalous scattering (Cu Kα radiation) and correlate with activity data .

Methodological Considerations

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to enhance heat transfer and reduce side products .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for coupling reactions to improve efficiency (turnover numbers >1000) .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How to address low solubility in biological assays?

  • Prodrug Design : Introduce phosphate or acetyl groups at the 4-oxo position to enhance aqueous solubility (>5 mg/mL in PBS) .
  • Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles to improve bioavailability in in vivo models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。